PF-06372222 is a negative allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and insulin secretion. This compound has garnered attention in pharmacological research due to its potential implications in treating metabolic disorders, particularly type 2 diabetes. The development of PF-06372222 was aimed at enhancing the understanding of GLP-1R signaling and its modulation through allosteric sites.
PF-06372222 was originally developed as part of a research initiative focused on allosteric modulators of G protein-coupled receptors (GPCRs), specifically targeting GLP-1R. It is classified under the category of negative allosteric modulators, which are compounds that bind to a receptor at a site distinct from the active site, leading to a decrease in the receptor's activity. The chemical structure of PF-06372222 includes a trifluoromethyl-pyrazole group, which interacts with specific regions of the receptor to exert its effects .
The synthesis of PF-06372222 involves advanced organic chemistry techniques, particularly click chemistry, which allows for the rapid generation of diverse compound libraries. The key method employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that facilitates the formation of triazole derivatives . This method enables researchers to create various structural analogs based on the initial template of PF-06372222, enhancing its pharmacological properties.
The synthetic pathway typically begins with the preparation of azide and alkyne precursors, followed by their reaction under optimized conditions to yield the desired triazole compound. The efficiency of this process allows for high-throughput screening and rapid identification of compounds with improved activity against GLP-1R.
The molecular structure of PF-06372222 has been elucidated through crystallographic studies, revealing its binding interactions within the transmembrane domain of GLP-1R. The compound forms hydrogen bonds with key residues in a polar cleft between helices VI and VII, while its hydrophobic trifluoromethyl-pyrazole group interacts with helix V .
Key structural data includes:
This structural information is crucial for understanding how PF-06372222 modulates GLP-1R activity.
PF-06372222 participates in several chemical reactions primarily involving its interactions with GLP-1R. As a negative allosteric modulator, it alters receptor conformation upon binding, leading to reduced receptor activation by endogenous ligands such as glucagon-like peptide-1 .
In addition to its biological interactions, PF-06372222 can also engage in coordination chemistry, forming stable complexes with transition metals like copper, which can be leveraged in various analytical methods .
The mechanism by which PF-06372222 exerts its effects involves binding to an allosteric site on GLP-1R, distinct from the orthosteric site where endogenous ligands bind. This binding leads to conformational changes that stabilize an inactive state of the receptor, thereby inhibiting downstream signaling pathways associated with glucose metabolism .
Experimental data indicate that PF-06372222 decreases cAMP accumulation in response to GLP-1 stimulation, confirming its role as a negative allosteric modulator .
PF-06372222 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White solid |
Solubility | Soluble in DMSO |
Stability | Stable under ambient conditions |
Melting Point | Not specified |
These properties are essential for determining the compound's suitability for various applications in pharmacology.
PF-06372222 has potential applications in scientific research focused on metabolic diseases such as type 2 diabetes. By providing insights into GLP-1R modulation, it aids in developing therapeutic strategies that could enhance or inhibit receptor activity depending on clinical needs. Furthermore, it serves as a valuable tool for studying GPCR signaling pathways and their implications in human health .
PF-06372222 (CAS 1407592-99-7) is a synthetic organic compound with the molecular formula C₂₆H₂₈F₃N₅O₃ and a molecular weight of 515.54 g/mol [2] [5]. It features seven hydrogen bond acceptors, three hydrogen bond donors, and a high topological polar surface area of 108.62 Ų, contributing to its specific receptor interactions. The compound’s XLogP value of 5.38 indicates significant lipophilicity, and it violates one of Lipinski’s rules due to its molecular weight exceeding 500 Da [1]. PF-06372222 exists as a solid powder with >98% purity, is soluble in DMSO, and maintains stability for >2 years when stored at -20°C [2] [8]. Its stereospecific binding is enabled by the (R)-configuration at the chiral center, as denoted in its IUPAC name: (R)-3-(4-((3,3-dimethylcyclobutyl)((6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-yl)amino)methyl)benzamido)propanoic acid [5].
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₈F₃N₅O₃ |
Molecular Weight | 515.54 g/mol |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 3 |
Topological Polar Surface Area | 108.62 Ų |
XLogP | 5.38 |
Lipinski's Rule Violations | 1 (MW > 500) |
CAS Number | 1407592-99-7 |
Storage Stability | >2 years at -20°C |
PF-06372222 functions as a small-molecule negative allosteric modulator (NAM) for Class B G protein-coupled receptors (GPCRs), specifically targeting the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [1] [2]. Unlike competitive antagonists, which bind orthosteric sites, allosteric modulators like PF-06372222 bind to topographically distinct sites, inducing conformational changes that suppress receptor activation by endogenous ligands [5] [9]. This mechanism allows PF-06372222 to:
PF-06372222 dually targets GLP-1R and GCGR, both Class B GPCRs characterized by large extracellular domains (ECDs) and critical roles in glucose homeostasis [2] [9].
Structural Basis of Inhibition
High-resolution crystallography (2.7–3.0 Å) reveals PF-06372222 binds a common allosteric pocket in the transmembrane domain (TMD) of GLP-1R, situated near helices V–VII at the intracellular interface [5] [6]. Key interactions include:
Functional Consequences
Parameter | Peptide-Bound (Active) State | PF-06372222-Bound (Inactive) State |
---|---|---|
ECD Position | Open (28 Å from TMD) | Closed (juxtaposed with ECL1/ECL3) |
Helix VI Conformation | Outward displacement | Immobilized intracellular tip |
ECL1 Orientation | Faces orthosteric pocket | Reoriented 180° toward helix I |
ECL3 Position | Extended extracellularly | Packed against TMD core (12.3 Å shift) |
TMD Pocket Volume | 883–1036 ų | 893 ų |
The development of PF-06372222 reflects a paradigm shift in GPCR pharmacology—from orthosteric targeting to allosteric modulation—driven by structural biology advances.
Milestones in GPCR Research
Technological Drivers
Cryo-electron microscopy (cryo-EM): Resolved full-length GPCR-G protein complexes (2020s), contextualizing PF-06372222’s action within receptor dynamics [6] [7].
Table 3: Evolution of Key GPCR-Targeting Modalities
Era | Dominant Modality | Example Therapeutics | Limitations Addressed by Allosteric Modulators |
---|---|---|---|
1960s–1990s | Orthosteric agonists/antagonists | Propranolol, Atenolol | Specificity issues; basal activity interference |
2000s–2010s | Biased agonists | TRV027 (angiotensin receptor) | Signal overactivation side effects |
2010s–Present | Allosteric modulators | PF-06372222, Maraviroc | Subtype selectivity; spatial-temporal control |
PF-06372222 exemplifies modern structure-based drug design, where atomic-level receptor insights facilitate precise control over metabolic signaling pathways [5] [9]. Its characterization underscores how allosteric modulators can achieve greater receptor subtype selectivity and finer modulation than orthosteric ligands—a cornerstone of next-generation GPCR therapeutics [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7